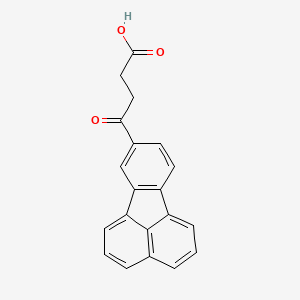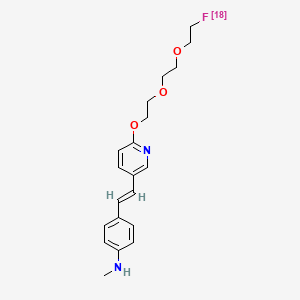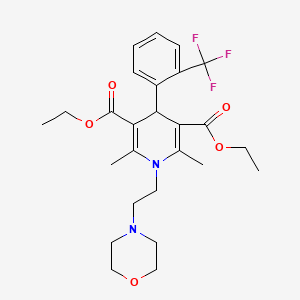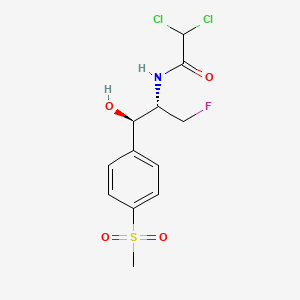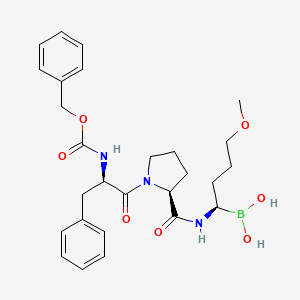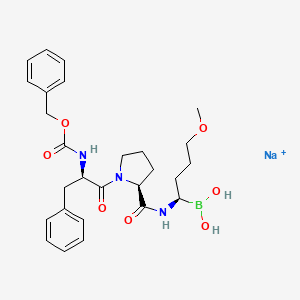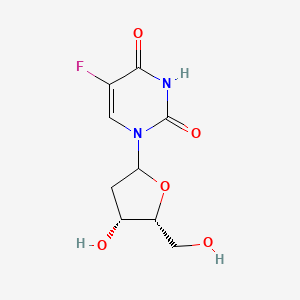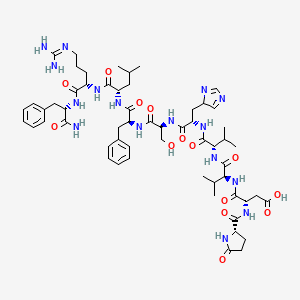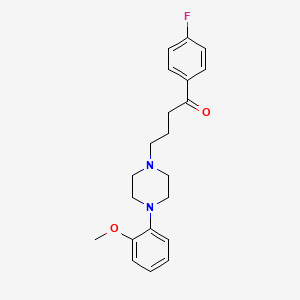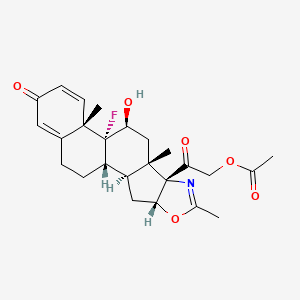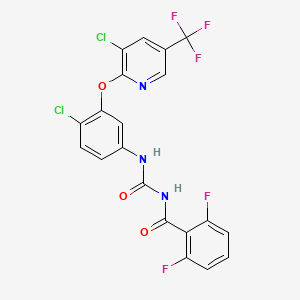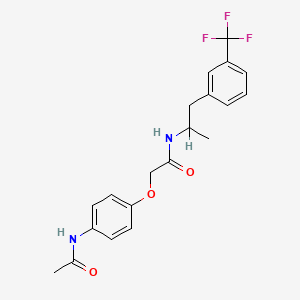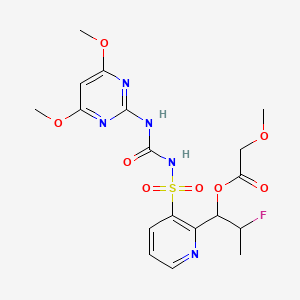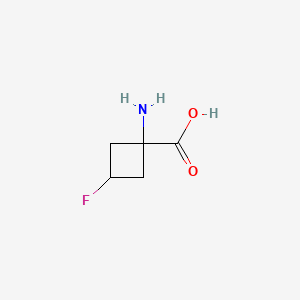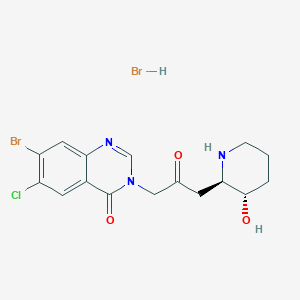
Halofuginone hydrobromide
Übersicht
Beschreibung
Halofuginone is a low molecular weight quinazolinone alkaloid and a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It effectively suppresses tumor progression and metastasis in mice . It is used in the treatment or prevention of coccidiosis in both humans and animals .
Synthesis Analysis
Halofuginone hydrobromide is prepared from m-chlorotoluene by a conventional process, and then chloroacetone is introduced in two steps. Finally, halofuginone hydrobromide is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one by a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization .Molecular Structure Analysis
The chemical formula of Halofuginone hydrobromide is C16H17BrClN3O3 . The exact mass is 448.99 and the molecular weight is 451.140 .Chemical Reactions Analysis
Halofuginone has two modes of action: (1) Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . (2) Inhibition of prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibition of Th17 cell differentiation thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .Physical And Chemical Properties Analysis
Halofuginone hydrobromide is a synthetic alkaloid derivative of febrifugine, used widely against coccidiosis in the poultry sector . It’s a specific collagen Type I inhibitor that antagonizes or inhibits the development of new blood vessels and hence can prevent intimal hyperplasia at a vascular anastomosis .Wissenschaftliche Forschungsanwendungen
-
Anti-Coccidial Drug in Poultry
- Field : Veterinary Medicine .
- Application : Halofuginone hydrobromide is recognized as an effective drug against several species of Eimeria (E.) in poultry .
- Method : The protective effect of halofuginone hydrobromide-supplemented chicken diet at doses of 6, 3, and 1.5 mg per 1 kg were evaluated on chickens infected with E. tenella .
- Results : The synthesized halofuginone hydrobromide significantly exhibited an anti-coccidial property .
-
Inhibition of TGFβ Signaling Pathway
- Field : Molecular Biology .
- Application : Halofuginone hydrobromide inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .
- Method : Halofuginone treatment of human colorectal cancer cells inhibited cell proliferation, induced the generation of reactive oxygen species and apoptosis .
- Results : Halofuginone treatment resulted in reduced level of NADPH, at least in part due to inactivation of glucose-6-phosphate dehydrogenase in pentose phosphate pathway .
-
Treatment of Malaria
-
Treatment of Cancer
- Field : Oncology .
- Application : Halofuginone hydrobromide suppresses tumor progression and metastasis in mice .
- Method : In nude mice inoculated with HCT116 cells, halofuginone retarded tumor growth .
- Results : Halofuginone hydrobromide has shown anticancer activity through metabolic regulation of Akt/mTORC1 in colorectal cancer .
-
Treatment of Fibrosis-Related Diseases
- Field : Medical Science .
- Application : Halofuginone hydrobromide inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .
- Method : Halofuginone treatment of human colorectal cancer cells inhibited cell proliferation, induced the generation of reactive oxygen species and apoptosis .
- Results : Halofuginone treatment resulted in reduced level of NADPH, at least in part due to inactivation of glucose-6-phosphate dehydrogenase in pentose phosphate pathway .
-
Treatment of Autoimmune Diseases
-
Prevention of Coccidiosis in Poultry
-
Inhibition of Collagen Type I Gene Expression
-
Treatment of Protozoan Parasites in Cattle
-
Inhibition of Glutamyl-Prolyl tRNA Synthetase
- Field : Biochemistry .
- Application : Halofuginone hydrobromide exerts its effects by acting as a high affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .
- Results : Inhibition of prolyl tRNA charging leads to the accumulation of uncharged prolyl tRNAs, which serve as a signal to initiate the amino acid starvation response, which in turn exerts anti-inflammatory and anti-fibrotic effects .
-
Treatment of Scleroderma
-
Treatment of Other Autoimmune Disorders
-
Prevention of Coccidiosis in Poultry
-
Inhibition of Collagen Type I Gene Expression
-
Treatment of Protozoan Parasites in Cattle
-
Inhibition of Glutamyl-Prolyl tRNA Synthetase
- Field : Biochemistry .
- Application : Halofuginone hydrobromide exerts its effects by acting as a high affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .
- Results : Inhibition of prolyl tRNA charging leads to the accumulation of uncharged prolyl tRNAs, which serve as a signal to initiate the amino acid starvation response, which in turn exerts anti-inflammatory and anti-fibrotic effects .
-
Treatment of Scleroderma
-
Treatment of Other Autoimmune Disorders
Safety And Hazards
Zukünftige Richtungen
Halofuginone hydrobromide has shown potent antiviral efficacy against some viruses such as SARS-CoV-2, Dengue virus, or Chikungunya, and has therefore been hypothesized to have antiviral activity against other viruses . It has potential for the treatment of autoimmune disorders . It is also an inhibitor of collagen type I gene expression and as a consequence, it may inhibit tumor cell growth .
Eigenschaften
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUWEPZBTXEUMU-LDXVYITESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stenorol | |
CAS RN |
64924-67-0, 57426-42-3 | |
| Record name | Halofuginone hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64924-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofuginone hydrobromide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=713205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOFUGINONE HYDROBROMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q86XE47UJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



